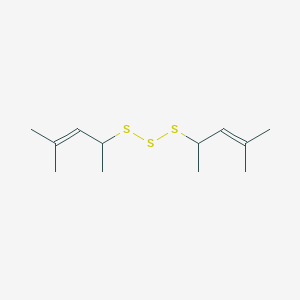

Bis(4-methylpent-3-en-2-yl)trisulfane

Description

Bis(4-methylpent-3-en-2-yl)trisulfane is a synthetic organosulfur compound characterized by a trisulfane (–S–S–S–) backbone substituted with two 4-methylpent-3-en-2-yl groups. The branched alkenyl substituents confer unique steric and electronic properties, distinguishing it from other trisulfanes.

Properties

CAS No. |

36408-53-4 |

|---|---|

Molecular Formula |

C12H22S3 |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

2-methyl-4-(4-methylpent-3-en-2-yltrisulfanyl)pent-2-ene |

InChI |

InChI=1S/C12H22S3/c1-9(2)7-11(5)13-15-14-12(6)8-10(3)4/h7-8,11-12H,1-6H3 |

InChI Key |

YJSMRUVGKUSUJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C)SSSC(C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylpent-3-en-2-yl)trisulfane typically involves the reaction of 4-methylpent-3-en-2-yl compounds with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylpent-3-en-2-yl)trisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and form different sulfur-containing products .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .

Scientific Research Applications

Bis(4-methylpent-3-en-2-yl)trisulfane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound’s unique properties make it useful in studying biological processes involving sulfur metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Bis(4-methylpent-3-en-2-yl)trisulfane involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity. Its effects are mediated through the formation of reactive sulfur species and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural parameters (bond lengths, torsion angles) and crystallographic data for selected trisulfanes are summarized below:

Key Observations :

S–S Bond Lengths : Bis(oxamido)trisulfane exhibits an average S–S bond length of 2.07 Å, comparable to diallyl trisulfane (~2.05–2.08 Å). In contrast, tert-butylfluorosilyl-substituted trisulfanes show longer bonds (2.09 Å), attributed to steric bulk . This compound’s bond length is expected to align with these ranges, modulated by its branched alkenyl groups.

Torsion Angles : The torsion angle of bis(oxamido)trisulfane (86.0°) deviates slightly from the theoretical optimum (90°), while tert-butylfluorosilyl derivatives exhibit larger deviations (up to 109.7°). This suggests that substituent steric effects significantly impact molecular conformation .

Functional and Application Comparisons

- Natural vs. Synthetic Origins: Foliogarlic trisulfanes: Isolated from Allium sativum leaves, these compounds feature a fused tetrahydrofuran ring and 2-propenyl trisulfane groups. Their biosynthesis involves cyclization of semidehydroascorbate intermediates . this compound: Likely synthesized via organosulfur coupling reactions (e.g., oxidative coupling of thiols or disulfides), akin to methods for diallyl trisulfane .

- Medicinal Potential: Foliogarlic trisulfanes and diallyl trisulfane derivatives exhibit anticancer and antimicrobial properties .

Industrial Uses :

Stability and Reactivity

- Bis(oxamido)trisulfane forms stable copper(II) complexes due to its chelating oxamido groups, whereas foliogarlic trisulfanes are prone to degradation under oxidative conditions .

- The electron-withdrawing oxamido groups in bis(oxamido)trisulfane reduce sulfur-sulfur bond polarization, enhancing stability compared to alkyl/alkenyl-substituted trisulfanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.